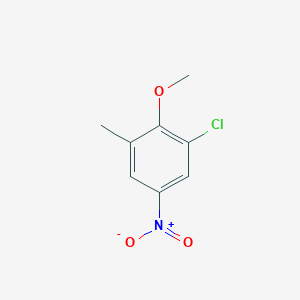![molecular formula C87H58BClF20N2O2P2Ru B15092642 Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate CAS No. 1150112-87-0](/img/structure/B15092642.png)
Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate is a complex organometallic compound. It is known for its unique structure, which includes a ruthenium center coordinated with chiral ligands. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions.
Méthodes De Préparation
The synthesis of Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate typically involves the following steps:
Ligand Synthesis: The chiral ligands, (S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl and (S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine, are synthesized separately through multi-step organic synthesis.
Complex Formation: The ligands are then coordinated to a ruthenium precursor, such as ruthenium trichloride, under inert atmosphere conditions.
Anion Exchange: The resulting complex undergoes anion exchange with tetrakis(pentafluorophenyl)borate to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of high-throughput synthesis and purification techniques.
Analyse Des Réactions Chimiques
Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, inert atmosphere, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
Biology: The compound is studied for its potential in biological systems, including its interactions with biomolecules and its role in enzyme mimetics.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of chiral drugs.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mécanisme D'action
The mechanism by which Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate exerts its effects involves coordination of the chiral ligands to the ruthenium center. This coordination induces chirality in the complex, which is then transferred to the substrate during catalytic reactions. The molecular targets and pathways involved include various organic substrates that undergo transformation in the presence of the catalyst.
Comparaison Avec Des Composés Similaires
Similar compounds to Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate include other chiral ruthenium complexes with different ligands. These compounds may have similar catalytic properties but differ in their ligand structures and resulting enantioselectivity. Examples include:
- Chloro[®-(+)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][®-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate
- Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) hexafluorophosphate
The uniqueness of Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate lies in its specific ligand combination and the resulting high enantioselectivity in catalytic reactions.
Propriétés
Numéro CAS |
1150112-87-0 |
|---|---|
Formule moléculaire |
C87H58BClF20N2O2P2Ru |
Poids moléculaire |
1752.6 g/mol |
Nom IUPAC |
1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;chloride |
InChI |
InChI=1S/C44H32P2.C24BF20.C19H26N2O2.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;/h1-32H;;5-13,18H,20-21H2,1-4H3;1H;/q;-1;;;+2/p-1 |
Clé InChI |
JCHWHTRUNUSKHR-UHFFFAOYSA-M |
SMILES canonique |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




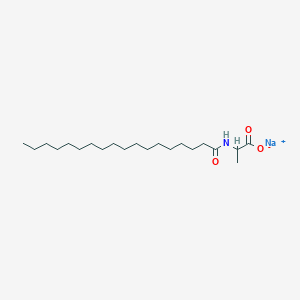

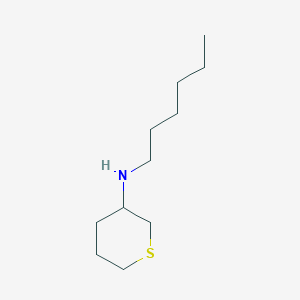
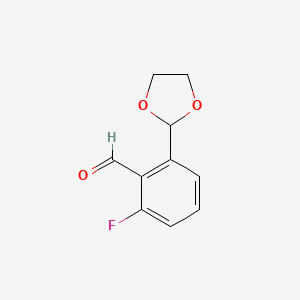
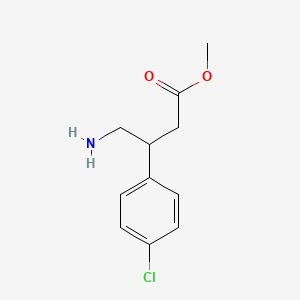
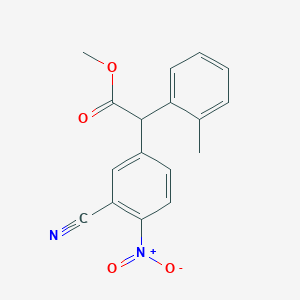
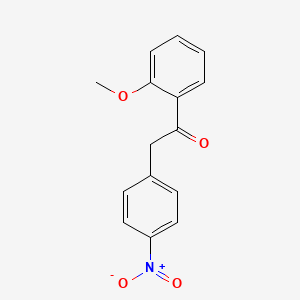
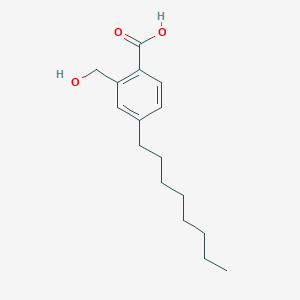
![3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B15092603.png)

![Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B15092621.png)
